molecular formula C18H27N3O4 B7354214 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide

4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide

Cat. No. B7354214
M. Wt: 349.4 g/mol
InChI Key: GEPRHVLKTFQXGQ-JAIYHHTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CB1 receptor antagonist and is known for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide involves its binding to the CB1 receptors in the brain. CB1 receptors are responsible for regulating appetite, mood, and pain sensation. By blocking these receptors, this compound can reduce food intake, improve mood, and alleviate pain. Additionally, this compound has been shown to increase the levels of certain hormones such as leptin, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its effects on appetite and mood, this compound has been shown to improve glucose metabolism and insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and administration of this compound to ensure its safety.

Future Directions

There are several future directions for the scientific research of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide. One of the key areas of research is in the development of more potent and selective CB1 receptor antagonists. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various medical conditions. Finally, there is a need for more research on the long-term safety and efficacy of this compound.

Synthesis Methods

The synthesis of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide involves the reaction of 3,4-dihydroxycyclohexanecarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-aminobenzoyl chloride to give the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research applications.

Scientific Research Applications

4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that CB1 receptor antagonists can reduce food intake and body weight in obese individuals. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-11(2)10-19-17(24)12-3-5-13(6-4-12)20-18(25)21-14-7-8-15(22)16(23)9-14/h3-6,11,14-16,22-23H,7-10H2,1-2H3,(H,19,24)(H2,20,21,25)/t14?,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPRHVLKTFQXGQ-JAIYHHTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CC[C@H]([C@H](C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.